1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
“1-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid” is a complex organic compound. It contains a bromophenyl group, a 1,2,3-triazole ring, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bromophenyl compounds are often synthesized using bromination reactions . The 1,2,3-triazole ring can be synthesized using click chemistry, specifically the azide-alkyne Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would include a phenyl ring (a six-membered carbon ring) with a bromine atom attached, connected to a 1,2,3-triazole ring (a five-membered ring containing two nitrogen atoms and three carbon atoms), and a carboxylic acid group .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The bromine atom on the phenyl ring makes it susceptible to nucleophilic aromatic substitution reactions . The carboxylic acid group could undergo reactions such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Bromophenyl compounds are generally crystalline solids at room temperature . The presence of the carboxylic acid group would likely make the compound acidic .Mechanism of Action
Target of Action
Compounds with similar structures, such as boronic esters, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic esters, which may be structurally similar to this compound, can undergo a variety of transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that boronic esters, which may share some properties with this compound, are usually bench stable, easy to purify, and often even commercially available . These properties could potentially influence the bioavailability of the compound.
Result of Action
The suzuki–miyaura coupling process, which involves compounds with similar structures, results in the formation of new carbon–carbon bonds . This could potentially lead to the synthesis of new organic compounds.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-bromophenyl)triazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-3-1-2-4-7(6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJPNJDJIOHRCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CN=N2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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